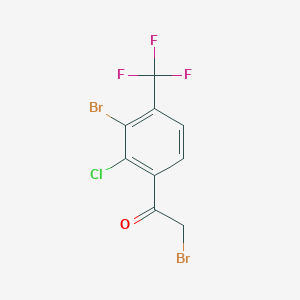
3'-Bromo-2'-chloro-4'-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide is an organic compound that belongs to the class of phenacyl halides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves multiple steps. One common method includes the bromination of a phenacyl precursor. For instance, the bromination of 2-chloro-4’-(trifluoromethyl)acetophenone can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Scientific Research Applications
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) enhances the electrophilicity of the phenacyl carbon, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenacyl bromide
- 4-Bromobenzotrifluoride
- 2-Bromo-4’-(trifluoromethyl)acetophenone
Uniqueness
3’-Bromo-2’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenacyl moiety. This unique substitution pattern imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Properties
Molecular Formula |
C9H4Br2ClF3O |
|---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-2-chloro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(9(13,14)15)7(11)8(4)12/h1-2H,3H2 |
InChI Key |
QIYIZCZCPADUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
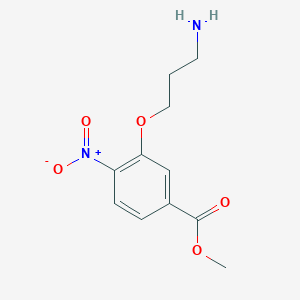
![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
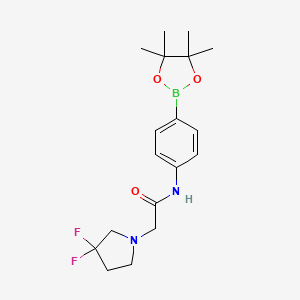
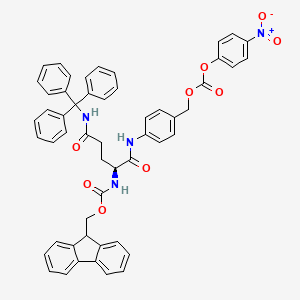
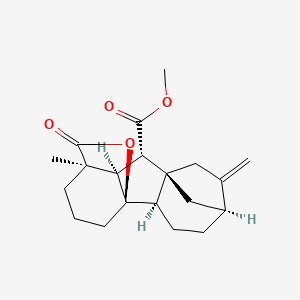
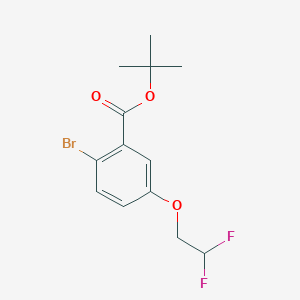
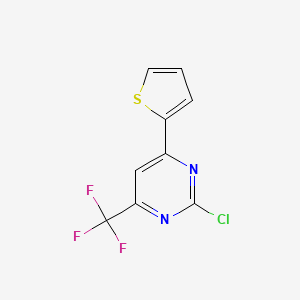
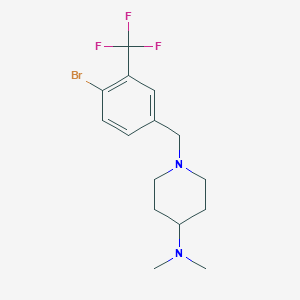
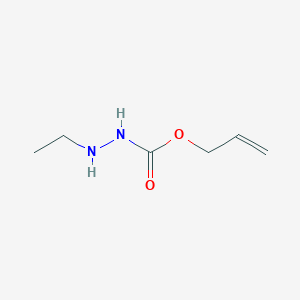
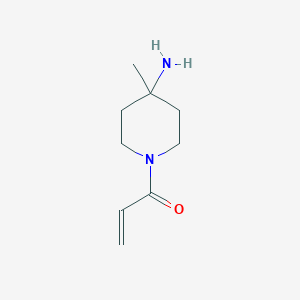
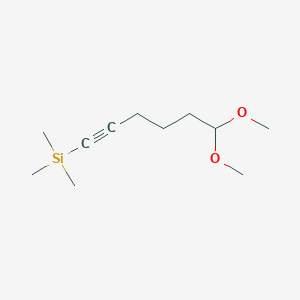
![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
